![molecular formula C13H7BrClF3O4S2 B1383218 4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-32-6](/img/structure/B1383218.png)
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and chlorosulfonyl groups are likely to be electron-withdrawing, while the methyl ester could participate in resonance with the carboxylic acid group. The thiophene ring is a five-membered aromatic ring containing a sulfur atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The carboxylic acid methyl ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid methyl ester group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization of Esters
Research on similar compounds includes studies on the synthesis of esters from furan- and thiophen-2-carboxylic acids, demonstrating methods to introduce various substituents, including halogen atoms, into these molecules (Chadwick, Chambers, Meakins, & Snowden, 1973).
Chemical Reactions and Derivatives
Investigations into thiophene-2-carboxanilides and related compounds have shown that these molecules can react with chlorosulfonic acid to produce sulfonyl chlorides, which further react with amino acids to yield various derivatives (El-Sayed, 1998).
Biological Activity
A study on novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which are structurally related, indicated potential antibacterial and antifungal activities. Such research underscores the importance of thiophene derivatives in developing new pharmacological agents (Mabkhot et al., 2017).
Steroidal Inhibition Studies
Methyl esters of acetylene carboxylic acids, similar to the compound , were synthesized and shown to inhibit microbial degradation of sterol side chains. This points towards their potential role in controlling microbial processes (Ohtsuka, Fujimoto, & Ikekawa, 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-(2-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-4-2-3-5-7(6)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXDMZMHYWBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.